5-Methyl-4-oxo-hexanoic acid tert-butyl ester
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Overview
Description
5-Methyl-4-oxo-hexanoic acid tert-butyl ester is an organic compound with the molecular formula C11H20O3. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-hexanoic acid tert-butyl ester typically involves the esterification of 5-Methyl-4-oxo-hexanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxo-hexanoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-4-oxo-hexanoic acid.
Reduction: 5-Methyl-4-oxo-hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-oxo-hexanoic acid tert-butyl ester is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The ester is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-hexanoic acid tert-butyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and is a key step in many biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-oxo-hexanoic acid methyl ester
- 5-Methyl-4-oxo-hexanoic acid ethyl ester
- 5-Methyl-4-oxo-hexanoic acid isopropyl ester
Uniqueness
5-Methyl-4-oxo-hexanoic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in reactions where stability and controlled reactivity are desired .
Properties
IUPAC Name |
tert-butyl 5-methyl-4-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDOUCAAGCSWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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